Diethyltoluamide-d7

Descripción

BenchChem offers high-quality Diethyltoluamide-d7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyltoluamide-d7 including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3/i3D3,6D,7D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOXZBCLCQITDF-DOVYFNGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)N(CC)CC)[2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701010011 | |

| Record name | DEET-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701010011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219799-37-7 | |

| Record name | DEET-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701010011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyltoluamide-d7: Chemical Structure, Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethyl-m-toluamide (DEET) is the most prevalent active ingredient in commercial insect repellents, offering broad-spectrum protection against a variety of biting insects.[1] Diethyltoluamide-d7 (DEET-d7) is the deuterated analogue of DEET, in which seven hydrogen atoms have been replaced by deuterium. This isotopic labeling makes Diethyltoluamide-d7 an invaluable tool in analytical and research settings, particularly as an internal standard for the accurate quantification of DEET in various matrices.[2][3] The incorporation of deuterium atoms provides a distinct mass signature, allowing for its differentiation from the non-labeled compound in mass spectrometry-based assays, without significantly altering its chemical properties.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical applications of Diethyltoluamide-d7.

Chemical Structure and Properties

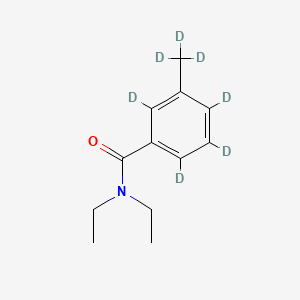

The chemical structure of Diethyltoluamide-d7 is identical to that of DEET, with the exception of the seven deuterium atoms located on the aromatic ring and the methyl group.

Chemical Structure:

-

Systematic Name: N,N-Diethyl-3-(methyl-d3)-benzamide-2,4,5,6-d4

-

Synonyms: DEET-d7, N,N-Diethyl-m-toluamide-d7[4]

-

Molecular Formula: C₁₂H₁₀D₇NO[4]

-

CAS Number: 1219799-37-7[4]

The physical and chemical properties of Diethyltoluamide-d7 are very similar to those of its non-deuterated counterpart, DEET. The primary difference lies in its molecular weight due to the presence of deuterium.

Data Presentation: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Weight | 198.31 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | ~288-292 °C at 760 mmHg (for DEET) | [5] |

| Density | ~0.998 g/mL at 20 °C (for DEET) | [5] |

| Solubility | Practically insoluble in water. Miscible with ethanol, ether, isopropanol, chloroform, benzene, and carbon disulfide. | [3] |

| Stability | Stable under normal temperatures and pressures. |

Experimental Protocols

Synthesis of Diethyltoluamide-d7

General Two-Step Synthesis Protocol (Adapted for Diethyltoluamide-d7):

Step 1: Formation of m-Toluoyl-d7 Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine m-toluic acid-d7 (1 equivalent) and a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 equivalents) in an inert solvent like dichloromethane (DCM) or toluene.[6][8]

-

Add a catalytic amount of dimethylformamide (DMF) to the mixture.[6]

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[8]

-

After the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude m-toluoyl-d7 chloride. This intermediate is often used in the next step without further purification.[6]

Step 2: Amidation to form Diethyltoluamide-d7

-

Dissolve the crude m-toluoyl-d7 chloride in an inert solvent like DCM.[7]

-

In a separate flask, prepare a solution of diethylamine (2-3 equivalents) and a base such as triethylamine or aqueous sodium hydroxide in DCM or a biphasic system.[7][9]

-

Slowly add the solution of m-toluoyl-d7 chloride to the diethylamine solution at a controlled temperature (e.g., 0 °C to room temperature).[6]

-

Stir the reaction mixture until the reaction is complete, as monitored by TLC.[7]

-

Upon completion, perform an aqueous workup to remove unreacted reagents and byproducts. This typically involves washing the organic layer sequentially with a dilute acid (e.g., HCl) to remove excess amine, a dilute base (e.g., NaHCO₃) to remove any remaining acid chloride, and brine.[7]

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude Diethyltoluamide-d7.[6]

-

Purify the crude product by vacuum distillation or column chromatography to obtain the final product of high purity.[9]

Quantitative Analysis of DEET using Diethyltoluamide-d7 by LC-MS/MS

Diethyltoluamide-d7 is predominantly used as an internal standard for the quantification of DEET in biological and environmental samples.[2] The following is a representative protocol for the analysis of DEET in human plasma.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

To 1 mL of human plasma, add a known amount of Diethyltoluamide-d7 internal standard solution (e.g., 100 ng).

-

Precondition a C18 SPE cartridge by washing with methanol followed by water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute the DEET and Diethyltoluamide-d7 from the cartridge with a strong solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[10]

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

-

3. Quantification

-

Construct a calibration curve by plotting the ratio of the peak area of DEET to the peak area of Diethyltoluamide-d7 against the concentration of DEET standards.

-

Determine the concentration of DEET in the unknown samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualization

Signaling Pathway: Mechanism of DEET Repellency

DEET is known to interfere with the olfactory system of insects, disrupting their ability to locate hosts. It primarily acts on insect odorant receptors (ORs).[8]

Caption: Mechanism of DEET action on insect odorant receptors.

Experimental Workflow: Synthesis of Diethyltoluamide-d7

The synthesis of Diethyltoluamide-d7 follows a two-step chemical process.

Caption: Workflow for the synthesis of Diethyltoluamide-d7.

Logical Relationship: Use as an Internal Standard

The use of Diethyltoluamide-d7 as an internal standard in quantitative analysis is based on its chemical similarity and mass difference to the analyte, DEET.

Caption: Logic of using Diethyltoluamide-d7 as an internal standard.

References

- 1. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N,N-diethyl-m-toluamide | C12H17NO | CID 4284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Analysis of diethyltoluamide (DEET) following intentional oral ingestion of Muscol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemistry 211 Experiment 7 [home.miracosta.edu]

- 7. A new method for synthesis of N,N-diethyl-m-methylbenzamide [medigraphic.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. data.epo.org [data.epo.org]

Metabolic Fate and Biotransformation of Diethyltoluamide-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethyl-m-toluamide (DEET) is the most widely used active ingredient in insect repellents. Understanding its metabolic fate is crucial for assessing its safety and efficacy. This technical guide focuses on Diethyltoluamide-d7 (DEET-d7), a deuterated isotopologue of DEET. DEET-d7 is frequently utilized as an internal standard in analytical methods due to its mass difference from the native compound. However, the deuterium substitution can also influence its metabolic pathway through the kinetic isotope effect, potentially altering its biotransformation profile compared to non-labeled DEET. This guide provides a comprehensive overview of the known metabolic pathways of DEET, the analytical methodologies for its quantification, and explores the potential biotransformation of DEET-d7.

Metabolic Pathways of DEET

The biotransformation of DEET is primarily an oxidative process mediated by cytochrome P450 (CYP) enzymes in the liver.[1] The two principal metabolic pathways are ring methyl oxidation and N-deethylation.[2][3]

-

Ring Methyl Oxidation: This pathway involves the oxidation of the methyl group on the toluene ring, leading to the formation of N,N-diethyl-m-hydroxymethylbenzamide (DHMB), also known as BALC.[4][5] This primary metabolite can be further oxidized to 3-(diethylcarbamoyl)benzoic acid (DCBA).[6][7]

-

N-Deethylation: This pathway involves the removal of one or both ethyl groups from the amide moiety. The initial N-deethylation results in N-ethyl-m-toluamide (ET).[4][5] Subsequent dealkylation can lead to the formation of m-toluamide.

These primary metabolites can undergo further biotransformation, including conjugation with glucuronic acid or sulfate, to facilitate their excretion in the urine.[8]

The following diagram illustrates the primary metabolic pathways of DEET.

References

- 1. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Microsomal metabolism of N,N-diethyl-m-toluamide (DEET, DET): the extended network of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic disposition of the insect repellent DEET and the sunscreen oxybenzone following intravenous and skin administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro human metabolism and interactions of repellent N,N-diethyl-m-toluamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biomonitoring Equivalents for N,N-Diethyl-meta-toluamide (DEET) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Urinary metabolites of DEET after dermal application on child and adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. On-line solid phase extraction-high performance liquid chromatography-isotope dilution-tandem mass spectrometry approach to quantify N,N-diethyl-m-toluamide and oxidative metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Advantage of Diethyltoluamide-d7 in Quantitative Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical development and clinical research, the demand for precise and accurate quantification of chemical entities in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for such analyses due to its high sensitivity and selectivity. However, the accuracy of LC-MS quantification can be significantly impacted by several factors, including matrix effects, ionization variability, and sample preparation inconsistencies. The use of stable isotope-labeled internal standards, such as Diethyltoluamide-d7 (DEET-d7), provides a robust solution to mitigate these challenges, ensuring the reliability and reproducibility of analytical data. This technical guide explores the core advantages of employing DEET-d7 in mass spectrometry, supported by experimental protocols and quantitative data.

Core Principle: Stable Isotope Dilution with Diethyltoluamide-d7

Diethyltoluamide-d7 is a deuterated analog of N,N-Diethyl-m-toluamide (DEET), the common active ingredient in insect repellents. In DEET-d7, seven hydrogen atoms have been replaced with their heavier, stable isotope, deuterium.[1] This subtle increase in mass allows the mass spectrometer to differentiate between the analyte (DEET) and the internal standard (DEET-d7), while their nearly identical physicochemical properties ensure they behave similarly throughout the entire analytical workflow.[2] This principle, known as stable isotope dilution (SID), is a cornerstone of quantitative mass spectrometry, offering the highest possible analytical accuracy and precision.[3]

The fundamental advantage of using DEET-d7 is its ability to compensate for variations that can compromise quantitative accuracy.[2] By introducing a known amount of DEET-d7 into each sample at the initial stage of sample preparation, the ratio of the analyte to the internal standard is measured. This ratio remains constant even if sample is lost during extraction, or if the ionization efficiency changes, as both the analyte and the internal standard are affected proportionally.

Key Advantages of Utilizing Diethyltoluamide-d7

The use of DEET-d7 as an internal standard in mass spectrometry offers several significant advantages over other quantification strategies:

-

Mitigation of Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[4][5] Because DEET-d7 co-elutes with DEET and has nearly identical ionization efficiency, it experiences the same matrix effects.[5] This allows for accurate correction, leading to more reliable quantification.

-

Correction for Sample Preparation Variability: The multi-step process of sample preparation, including extraction, evaporation, and reconstitution, can introduce variability.[3][4] By adding DEET-d7 at the beginning of this process, any loss of analyte during these steps is mirrored by a proportional loss of the internal standard, thus preserving the accuracy of the final concentration measurement.

-

Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard like DEET-d7 significantly enhances the accuracy and precision of quantitative methods.[2][6] This is reflected in lower coefficients of variation (%CV) and accuracy values closer to 100%.

-

Enhanced Method Robustness: Analytical methods employing deuterated standards are generally more robust and transferable between different laboratories and instruments.[3] This is crucial in regulated environments and for long-term studies.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing Diethyltoluamide-d7 or other deuterated standards for the analysis of DEET and its metabolites, demonstrating the high performance of these methods.

Table 1: Method Performance for DEET and Metabolite Quantification in Urine

| Analyte | Limit of Detection (LOD) | Accuracy (%) | Precision (%RSD) | Reference |

| DEET | 0.1 ng/mL | 90.4 - 104.9 | 5.5 - 13.1 | [6] |

| DHMB | 0.1 ng/mL | 90.4 - 104.9 | 5.5 - 13.1 | [6] |

| DCBA | 1.0 ng/mL | 90.4 - 104.9 | 5.5 - 13.1 | [6] |

| DEET | 0.05 ng/mL | 90 - 118 | <15 | [7] |

DHMB: N,N-diethyl-3-(hydroxymethyl)benzamide; DCBA: 3-(diethylcarbamoyl)benzoic acid

Table 2: Method Validation Parameters for DEET and Neonicotinoid Biomarkers in Urine

| Analyte | Limit of Detection (LOD) (μg/L) | Accuracy (%) | Precision (%RSD) | Reference |

| DCBA | 0.1 | 91.2 - 116 | 3.7 - 10 | [8] |

| ECBA | 0.02 | 91.2 - 116 | 3.7 - 10 | [8] |

ECBA: 3-(ethylcarbamoyl)benzoic acid

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative experimental protocols for the quantification of DEET and its metabolites using a deuterated internal standard.

Protocol 1: Quantification of DEET and its Metabolites in Human Urine by HPLC-MS/MS

This protocol is adapted from a method for the simultaneous quantification of DEET and its oxidative metabolites.[6]

1. Sample Preparation:

- Thaw frozen urine samples at room temperature.

- To a 100 µL aliquot of urine in an autosampler vial, add 30 µL of the stable isotope-labeled internal standard spiking solution (containing DEET-d7).

- Add 75 µL of β-glucuronidase/sulfatase enzyme solution to hydrolyze conjugated species.

- Incubate the mixture.

2. On-line Solid Phase Extraction (SPE) and Liquid Chromatography:

- Inject the prepared sample onto an on-line SPE system for analyte pre-concentration and cleanup.

- Separate the analytes using a reversed-phase analytical column (e.g., C18).

- Employ a gradient elution with mobile phases consisting of aqueous formic acid and an organic solvent like acetonitrile or methanol.

3. Mass Spectrometry:

- Detect the analytes using a tandem mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source in positive ion mode.

- Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for DEET, its metabolites, and DEET-d7.

4. Data Analysis:

- Integrate the peak areas for the analyte and the internal standard.

- Calculate the peak area ratio of the analyte to the internal standard.

- Determine the concentration of the analyte in the unknown samples by interpolating the peak area ratio from a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Protocol 2: General Workflow for Quantitative LC-MS/MS Analysis

This generalized workflow illustrates the key steps where a deuterated internal standard like DEET-d7 is integral.[2][3]

Caption: Generalized workflow for quantitative LC-MS/MS analysis using a deuterated internal standard.

Logical Relationships and Signaling Pathways

While DEET is not directly involved in endogenous signaling pathways, understanding the analytical workflow and the logical relationship between its components is crucial for successful quantification.

Caption: Logical flow demonstrating how Diethyltoluamide-d7 mitigates analytical variability.

Conclusion

Diethyltoluamide-d7 is an indispensable tool in modern quantitative mass spectrometry for the accurate determination of DEET in various biological matrices. Its use as a stable isotope-labeled internal standard effectively compensates for matrix effects, sample preparation inconsistencies, and instrumental drift, leading to highly accurate, precise, and robust analytical methods.[3][5] The principles and protocols outlined in this guide underscore the significant advantages of incorporating DEET-d7 into quantitative workflows, ensuring the generation of reliable data for researchers, scientists, and drug development professionals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 5. texilajournal.com [texilajournal.com]

- 6. On-line solid phase extraction-high performance liquid chromatography–isotope dilution–tandem mass spectrometry approach to quantify N,N-diethyl-m-toluamide and oxidative metabolites in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of DEET and neonicotinoid pesticide biomarkers in human urine by online solid-phase extraction high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical characteristics of Diethyltoluamide-d7

An In-depth Technical Guide to the Physical and Chemical Characteristics of Diethyltoluamide-d7

This technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and metabolic pathways of Diethyltoluamide-d7 (DEET-d7). This information is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies.

Introduction

Diethyltoluamide-d7 is the deuterium-labeled form of N,N-Diethyl-m-toluamide (DEET), a widely used insect repellent.[1][2][3] The incorporation of seven deuterium atoms into the DEET molecule makes it a valuable internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[2] Stable heavy isotopes are frequently incorporated into drug molecules to serve as tracers for quantification during drug development.[1][2] Deuteration has also garnered attention for its potential to alter the pharmacokinetic and metabolic profiles of drugs.[1][2]

Physical and Chemical Properties

The physical and chemical properties of Diethyltoluamide-d7 are summarized in the table below. The data for the unlabeled compound (DEET) are also provided for comparison.

| Property | Diethyltoluamide-d7 | Diethyltoluamide (Unlabeled) |

| Molecular Formula | C₁₂H₁₀D₇NO[1][3] | C₁₂H₁₇NO[4][5][6][7] |

| Molecular Weight | 198.31 g/mol [1][3] | 191.27 g/mol [4][6][7][8] |

| CAS Number | 1219799-37-7[1][3] | 134-62-3[1][4][6][7] |

| Appearance | Colorless to light yellow liquid[1][3] | Clear, colorless or faintly yellow, slightly viscous liquid[4] |

| Melting Point | Not available | -45.0 °C[5], -33 °C[9] |

| Boiling Point | Not available | 288.0 - 292.0 °C[10], 292 °C[5], 288 to 292 °C[9] |

| Density | Not available | 0.998 g/cm³[11], 0.992 - 0.999 g/cm³ (25℃)[10] |

| Solubility | Not available | Practically insoluble in water.[10] Miscible with ethanol, cottonseed oil, isopropanol, and propylene glycol.[10] Soluble in DMSO (≥ 100 mg/mL) and water (2 mg/mL).[12] |

| Purity | 98.48%[3] | >99.50% |

Experimental Protocols

Diethyltoluamide-d7 is primarily used as an internal standard in analytical methods for the quantification of DEET in various biological and environmental matrices.

Quantification of DEET in Urine by Online SPE-HPLC-MS/MS

This method allows for the sensitive detection of DEET and its metabolites in human urine.[13]

-

Sample Preparation: Urine samples are fortified with Diethyltoluamide-d7 as an internal standard.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) and an online solid-phase extraction (SPE) system is used.[13]

-

Chromatographic Conditions:

-

Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for both DEET and Diethyltoluamide-d7.

-

Quantification: The concentration of DEET in the sample is determined by comparing the peak area ratio of DEET to Diethyltoluamide-d7 against a calibration curve.

The limits of detection for similar methods can range from 0.01 to 0.1 μg/L.[13]

Quantification of DEET in Serum by GC-MS

This method is suitable for determining DEET concentrations in serum samples.[15]

-

Sample Preparation: Serum samples are spiked with Diethyltoluamide-d7 as an internal standard, followed by liquid-liquid extraction with an organic solvent.

-

Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., OV-1, SE-30).[7]

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the analytes.

-

-

Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode, targeting specific ions for DEET (e.g., m/z 119) and Diethyltoluamide-d7.[15]

-

Quantification: The concentration of DEET is calculated based on the ratio of the peak areas of DEET to the Diethyltoluamide-d7 internal standard.

Mandatory Visualizations

Experimental Workflow for Quantification

Caption: Workflow for quantitative analysis using Diethyltoluamide-d7.

Metabolic Pathway of Diethyltoluamide

Caption: Primary metabolic pathway of Diethyltoluamide in humans.

Stability and Storage

For optimal stability, pure Diethyltoluamide-d7 should be stored at -20°C, where it is stable for up to 3 years.[3] When in solution, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][11]

Safety Information

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N,N-diethyl-m-toluamide | C12H17NO | CID 4284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diethyltoluamide [sitem.herts.ac.uk]

- 6. Diethyltoluamide [webbook.nist.gov]

- 7. Diethyltoluamide [webbook.nist.gov]

- 8. ð,ð-Diethyl-ð-toluamide (DEET) (unlabeled) 100 µg/mL in MeCl - Cambridge Isotope Laboratories, ULM-7975-1.2 [isotope.com]

- 9. DEET - Wikipedia [en.wikipedia.org]

- 10. Diethyltoluamide ,China Diethyltoluamide Manufacturer,Supplier & Factory - SHANGHAI SKYBLUE CHEMICAL CO.,LTD. [skybluechem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Diethyltoluamide | AChE | Parasite | TargetMol [targetmol.com]

- 13. Quantification of DEET and neonicotinoid pesticide biomarkers in human urine by online solid-phase extraction high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of diethyltoluamide (DEET) following intentional oral ingestion of Muscol - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Diethyltoluamide-d7 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on high-purity Diethyltoluamide-d7 (DEET-d7), a critical internal standard for the quantitative analysis of N,N-Diethyl-meta-toluamide (DEET). This document outlines commercial suppliers, detailed product specifications, and established experimental protocols for its use in various analytical methodologies.

Introduction to Diethyltoluamide-d7

Diethyltoluamide-d7 is the deuterated analog of DEET, the most common active ingredient in insect repellents. The substitution of seven hydrogen atoms with deuterium results in a molecule with a higher mass-to-charge ratio (m/z) that is easily distinguishable by mass spectrometry from the unlabeled DEET. This property makes DEET-d7 an ideal internal standard for quantitative analysis, as it behaves nearly identically to the analyte during sample preparation and chromatographic separation, thus correcting for variations in extraction efficiency and instrument response.[1]

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer high-purity Diethyltoluamide-d7 for research and analytical purposes. The available products differ in their chemical purity, isotopic enrichment, and format (neat substance or solution). The following table summarizes the offerings from prominent suppliers to aid in the selection of the most suitable material for your research needs.

| Supplier | Product Number | Purity | Isotopic Enrichment | Format | CAS Number |

| MedChemExpress | HY-B0978S1 | 98.48%[2] | Not specified | Liquid | 1219799-37-7[1] |

| Cambridge Isotope Laboratories | DLM-4762-D-1.2 | 98%[3] | Not specified | 100 µg/mL in dioxane[3] | 2483831-47-4 (labeled)[3] |

| Toronto Research Chemicals (TRC) | D483167 | Not specified | Not specified | Not specified | 1219799-37-7 |

Note: Isotopic enrichment is a critical parameter that is not always detailed in product descriptions. It is advisable to contact the suppliers directly for the certificate of analysis to obtain specific information on the deuterium incorporation.

Experimental Protocols for Quantitative Analysis

Diethyltoluamide-d7 is predominantly used as an internal standard in chromatographic methods coupled with mass spectrometry, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques are employed for the quantification of DEET in various biological and environmental matrices.

Analysis of DEET in Human Urine by HPLC-MS/MS

This method is suitable for biomonitoring studies to assess human exposure to DEET.

1. Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

-

To 100 µL of urine, add a solution of β-glucuronidase/sulfatase in acetate buffer.[4]

-

Incubate the mixture to deconjugate DEET metabolites.

-

Spike the sample with a known amount of Diethyltoluamide-d7 internal standard solution.

-

Perform Solid-Phase Extraction (SPE) for sample cleanup and concentration. A mixed-mode cation exchange or reversed-phase cartridge can be used.[4]

-

Wash the cartridge to remove interferences.

-

Elute the analyte and the internal standard with an appropriate solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC-MS/MS analysis.

2. HPLC-MS/MS Parameters

-

HPLC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions:

-

DEET: The precursor ion is [M+H]+ at m/z 192.1. Common product ions are m/z 119.1 and 91.1.[5]

-

Diethyltoluamide-d7: The precursor ion is [M+H]+ at m/z 199.1. The corresponding product ions would be shifted by +7 Da.

-

Analysis of DEET in Water Samples by GC-MS

This protocol is applicable for environmental monitoring of DEET contamination in water sources.

1. Sample Preparation: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)

-

LLE: Acidify the water sample and extract with a non-polar solvent like dichloromethane or a mixture of hexane and diethyl ether.

-

SPE: Pass the water sample through a conditioned C18 or polymeric SPE cartridge. Elute with a suitable organic solvent.

-

Add the Diethyltoluamide-d7 internal standard to the collected organic extract.

-

Concentrate the extract under a gentle stream of nitrogen.

-

The final extract is then ready for GC-MS analysis.

2. GC-MS Parameters

-

GC Column: A low-bleed capillary column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless injection.

-

Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 60°C and ramping up to 280°C.

-

Mass Spectrometry: Electron ionization (EI) source.

-

Monitoring Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

-

DEET: Monitor characteristic ions such as m/z 191 (molecular ion), 119, and 91.

-

Diethyltoluamide-d7: Monitor the corresponding ions shifted by +7 Da (e.g., m/z 198, 126).

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantitative analysis of DEET in a biological matrix using Diethyltoluamide-d7 as an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ð,ð-Diethyl-ð-toluamide (DEET) (dimethyl-Dâ, 98%) 100 µg/mL in dioxane - Cambridge Isotope Laboratories, DLM-4762-D-1.2 [isotope.com]

- 4. ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

Navigating the Isotopic Landscape: A Technical Guide to Diethyltoluamide-d7

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic labeling and stability of Diethyltoluamide-d7 (DEET-d7), a deuterated analog of the widely used insect repellent. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds as internal standards in quantitative bioanalysis, in metabolic studies, or for exploring the kinetic isotope effect.

Introduction to Diethyltoluamide-d7

N,N-Diethyl-m-toluamide (DEET) is the most common active ingredient in commercial insect repellents.[1] Its deuterated isotopologue, Diethyltoluamide-d7, serves as an invaluable tool in analytical and metabolic research. The substitution of hydrogen with deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of DEET in various biological and environmental matrices.[2] Furthermore, deuterium labeling can influence the metabolic profile of a drug, a concept of growing interest in pharmaceutical development.[2]

This guide will delve into the synthesis, isotopic labeling patterns, analytical characterization, and stability of DEET-d7, providing a foundational understanding for its effective application in a laboratory setting.

Isotopic Labeling and Synthesis

The synthesis of Diethyltoluamide-d7 is not extensively detailed in publicly available literature; however, it can be inferred from established methods for the synthesis of unlabeled DEET. The primary route involves the acylation of diethylamine with a derivative of m-toluic acid.[3][4] The specific isotopologue of DEET-d7 is determined by the deuterated starting materials used. Two common isotopologues are commercially available, with deuterium labels on either the aromatic ring and methyl group or on the N-ethyl groups.

Synthesis of Diethyltoluamide-d7 (Aromatic and Methyl Labeling)

This synthesis route yields DEET-d7 with deuterium atoms on the benzene ring and the methyl substituent.

Reaction Scheme:

m-Toluic acid-d7 is first converted to its more reactive acid chloride derivative, m-toluoyl chloride-d7, which is then reacted with diethylamine to form the final product.

Experimental Protocol:

-

Activation of m-Toluic acid-d7: m-Toluic acid-d7 (1.0 eq) is dissolved in an inert solvent such as dichloromethane. A chlorinating agent, for instance, oxalyl chloride (1.5 eq), is added dropwise at room temperature, along with a catalytic amount of N,N-dimethylformamide (DMF).[3] The reaction mixture is stirred for 1-2 hours until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield crude m-toluoyl chloride-d7.

-

Amidation: In a separate flask, diethylamine (2.0 eq) is dissolved in dichloromethane and cooled in an ice bath. The previously prepared m-toluoyl chloride-d7, dissolved in dichloromethane, is added dropwise to the diethylamine solution with vigorous stirring. An aqueous solution of sodium hydroxide is often used to neutralize the hydrochloric acid formed during the reaction.[3]

-

Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The organic layer is separated, washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude Diethyltoluamide-d7 is purified by vacuum distillation or column chromatography.

Characterization and Purity Assessment

The identity, chemical purity, and isotopic enrichment of Diethyltoluamide-d7 are determined using a combination of chromatographic and spectroscopic techniques.

Chemical Purity

The chemical purity of DEET-d7 is typically assessed by High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography with Flame Ionization Detection (GC-FID).

Table 1: Representative Chemical Purity Data

| Parameter | Method | Specification |

| Chemical Purity | HPLC-UV | ≥ 98% |

| Identity | Matches reference standard retention time | Conforms |

Isotopic Purity and Enrichment

Isotopic purity is a critical parameter for isotopically labeled compounds, especially when used as internal standards. It is typically determined by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful technique for determining the isotopic distribution of a deuterated compound.[2] By analyzing the relative intensities of the molecular ion peaks corresponding to different numbers of deuterium atoms, the isotopic enrichment can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In the ¹H NMR spectrum of DEET-d7 (aromatic and methyl labeled), the signals corresponding to the aromatic protons and the methyl protons on the ring are expected to be significantly reduced or absent, confirming the positions of deuteration.

-

²H NMR: A ²H NMR spectrum will show signals corresponding to the deuterium atoms, providing direct evidence of their presence and location in the molecule.

Table 2: Representative Isotopic Purity Data

| Parameter | Method | Specification |

| Isotopic Enrichment | HRMS | ≥ 98 atom % D |

| Deuterium Incorporation | ¹H NMR | Consistent with structure |

Stability and Storage

The stability of Diethyltoluamide-d7 is a critical factor for its reliable use as an analytical standard and in other research applications. While specific long-term stability studies on DEET-d7 are not widely published, general principles for the storage and handling of deuterated compounds apply.

Recommended Storage Conditions

To ensure the long-term stability of Diethyltoluamide-d7, it is recommended to store the compound under the following conditions:

-

Temperature: Store in a freezer (-20°C is common) to minimize thermal degradation.

-

Light: Protect from light by storing in an amber vial or in the dark to prevent photochemical degradation.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

Moisture: Keep the container tightly sealed to prevent moisture absorption, which could lead to hydrolysis or isotopic exchange.

Stability in Solution

When preparing solutions of DEET-d7 for experimental use, it is important to consider the stability in the chosen solvent. For short-term use, solutions can often be stored at refrigerated temperatures (2-8°C). For long-term storage, it is advisable to store solutions at -20°C or below. The stability in a particular matrix (e.g., plasma, urine) should be evaluated as part of the method validation process.

Table 3: General Stability Guidelines

| Condition | Storage Recommendation | Rationale |

| Long-term | -20°C or below, protected from light, under inert gas | Minimizes thermal and photodegradation, and oxidation. |

| Short-term (solid) | Refrigerated (2-8°C), protected from light | Adequate for short periods. |

| In Solution (short-term) | Refrigerated (2-8°C) | Slows down potential degradation in solution. |

| In Solution (long-term) | -20°C or below | Preserves the integrity of the solution for extended periods. |

Experimental Protocol for Stability Assessment

A comprehensive stability study for Diethyltoluamide-d7 would involve assessing its purity under various conditions over time, following guidelines such as those from the International Council for Harmonisation (ICH).

-

Sample Preparation: Prepare multiple aliquots of DEET-d7 in the desired form (neat or in solution).

-

Storage Conditions: Store the aliquots under different conditions, including the recommended storage condition, accelerated conditions (e.g., higher temperature and humidity), and exposure to light.

-

Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months).

-

Analysis: At each time point, assess the chemical and isotopic purity of the samples using validated analytical methods (e.g., HPLC for chemical purity and HRMS for isotopic purity).

-

Data Evaluation: Compare the results to the initial (time 0) data to determine the extent of degradation and any changes in isotopic enrichment.

Conclusion

Diethyltoluamide-d7 is a crucial tool for researchers in analytical chemistry, drug metabolism, and environmental science. Understanding its synthesis, isotopic labeling, and stability is paramount for its effective and reliable use. This guide has provided a comprehensive overview of these aspects, offering both theoretical background and practical considerations. While specific experimental data for some parameters are not always publicly available, the principles and methodologies outlined here provide a solid framework for the successful implementation of Diethyltoluamide-d7 in a research setting. As with any analytical standard, it is recommended to obtain a certificate of analysis from the supplier for batch-specific purity and to perform in-house verification and stability assessments as appropriate for the intended application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Modified Synthesis of the Insect Repellent DEET | CoLab [colab.ws]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solubility of Diethyltoluamide-d7 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides solubility data for N,N-Diethyl-m-toluamide (DEET). The deuterated analog, Diethyltoluamide-d7, is expected to exhibit nearly identical solubility characteristics, as the substitution of hydrogen with deuterium atoms does not significantly alter the molecule's polarity or intermolecular forces. All data presented should be considered a close approximation for the d7-labeled compound.

Executive Summary

N,N-Diethyl-m-toluamide-d7 (D7-DEET) is a deuterated stable isotope-labeled version of the common insect repellent, DEET. It is frequently used as an internal standard in analytical and pharmacokinetic studies. A thorough understanding of its solubility in various organic solvents is critical for accurate sample preparation, formulation development, and analytical method design. This guide provides a consolidated overview of its solubility profile, presenting both quantitative and qualitative data in common laboratory solvents. Furthermore, it outlines a standard experimental protocol for determining equilibrium solubility.

Solubility Profile of Diethyltoluamide

The solubility of a compound is a fundamental physicochemical property. DEET is a non-polar, viscous liquid, which governs its behavior in different solvents. Generally, it is highly soluble in most organic solvents and has very limited solubility in water.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for DEET in various solvents. This data is essential for preparing stock solutions and understanding saturation limits.

| Solvent | Chemical Class | Solubility (at 23-25°C) | Data Type |

| Ethanol | Polar Protic | > 250 g/L (> 250 mg/mL)[1] | Quantitative |

| n-Hexane | Non-polar | > 250 g/L (> 250 mg/mL)[1] | Quantitative |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥ 100 mg/mL[2] | Quantitative* |

| Water | Polar Protic | ~1 g/L (1 mg/mL)[3][4] | Quantitative |

*Note: The value for DMSO is based on stock solution preparation and may not represent the maximum saturation point. It is confirmed to be at least 100 mg/mL.

Qualitative Solubility Data

For many solvents, precise quantitative data is not available; however, qualitative descriptors indicate a high degree of solubility.

| Solvent | Chemical Class | Qualitative Solubility |

| Acetone | Polar Aprotic | Soluble[5] |

| Acetonitrile | Polar Aprotic | Soluble[4] |

| Benzene | Non-polar Aromatic | Miscible[4][6] |

| Carbon Disulfide | Non-polar | Miscible[6] |

| Chloroform | Non-polar | Miscible[4][6] |

| Diethyl Ether | Non-polar | Miscible[4][6] |

| Isopropanol | Polar Protic | Miscible[4][6] |

| Methanol | Polar Protic | Soluble[4] |

| Methylene Chloride | Non-polar | Soluble[4] |

| Toluene | Non-polar Aromatic | Soluble[4] |

| Glycerin | Polar Protic | Practically Insoluble[4][6] |

Experimental Methodology for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[7] This procedure ensures that the solvent is fully saturated with the compound at a specific temperature.

Workflow for Equilibrium Solubility Determination

The following diagram illustrates the standard workflow for the shake-flask solubility determination method.

Caption: Workflow for the shake-flask solubility determination method.

Detailed Experimental Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of Diethyltoluamide-d7 to a glass vial. An amount that ensures a visible quantity of undissolved solute remains at equilibrium is sufficient.

-

Pipette a precise, known volume of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stir plate within a temperature-controlled environment (e.g., a 25°C incubator).

-

Agitate the mixture for a sufficient duration to ensure equilibrium is reached, typically between 24 and 72 hours.[7]

-

-

Phase Separation:

-

After equilibration, allow the vial to stand briefly to let the excess solid settle.

-

To fully separate the solid and liquid phases, centrifuge the vial at a moderate speed (e.g., 5000 x g for 10 minutes).[7]

-

-

Filtration and Sampling:

-

Carefully draw the clear supernatant using a syringe.

-

Attach a chemically inert syringe filter (e.g., 0.22 µm PTFE) to the syringe. This is crucial to remove any remaining microscopic particles without the filter itself absorbing the solute.[7]

-

Dispense the filtered, saturated solution into a clean vial for analysis.

-

-

Quantification:

-

Prepare a series of standard solutions of Diethyltoluamide-d7 of known concentrations in the same solvent to generate a calibration curve.

-

Accurately dilute a small aliquot of the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and the standards using a suitable, validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[7]

-

Determine the concentration of the diluted sample by comparing its response to the calibration curve.

-

-

Data Reporting:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the result by the dilution factor.

-

Report the final solubility value in standard units, such as mg/mL or g/L, ensuring the temperature at which the experiment was conducted is clearly stated.

-

References

- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DEET Technical Fact Sheet [npic.orst.edu]

- 4. Table 4-2, Physical and Chemical Properties of DEET - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. N,N-diethyl-m-toluamide | C12H17NO | CID 4284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Note and Protocol: Diethyltoluamide-d7 as an Internal Standard for DEET Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-Diethyl-meta-toluamide (DEET) is a widely used active ingredient in insect repellents. Accurate and reliable quantification of DEET in various biological and environmental matrices is crucial for exposure assessment, pharmacokinetic studies, and quality control of repellent formulations. The use of a stable isotope-labeled internal standard, such as Diethyltoluamide-d7 (DEET-d7), is the gold standard for analytical methods like chromatography coupled with mass spectrometry (MS).[1][2] DEET-d7 closely mimics the chemical and physical properties of DEET, allowing for correction of variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.[1] This document provides detailed application notes and protocols for the use of DEET-d7 as an internal standard in the analysis of DEET.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies that have utilized analytical methods for the quantification of DEET, often employing an internal standard for improved accuracy.

Table 1: Method Performance for DEET Analysis

| Parameter | Matrix | Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Precision (%RSD) | Reference |

| DEET | Plasma | HPLC-UV | 15-1500 ng/mL | - | 15 ng/mL | 97.7 | 5.7 (intra-day), 5.5 (inter-day) | [3] |

| DEET & Metabolites | Urine | HPLC-MS/MS | 0.1-50 ng/mL | 0.1-1.0 ng/mL | - | 90.4-104.9 | 5.5-13.1 | [4] |

| DEET & Metabolites | Urine | Online SPE-HPLC-MS/MS | - | 0.01-0.1 µg/L | - | 91-116 | 3.7-10 | [5][6] |

| DEET | Repellent Solutions | HPLC-DAD | 0.25-22 mg/L | - | 0.09 mg/L | 89.2-111.6 | <2 | [7][8] |

| DEET | Repellent Solutions | HPLC | 15-75 µg/mL | 0.0182 µg/mL | 0.0605 µg/mL | 100.2-102.0 | 0.77 (intra-day), 1.31 (inter-day) | [9] |

Experimental Protocols

The principal methods for the analysis of DEET and its metabolites in biological samples are high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS).[10] Sample preparation typically involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[10]

Protocol 1: Analysis of DEET in Human Urine using Online SPE-HPLC-MS/MS

This protocol is adapted from a high-throughput method for the analysis of DEET and its metabolites in human urine.[4][5]

1. Materials and Reagents

-

DEET and Diethyltoluamide-d7 (DEET-d7) analytical standards

-

HPLC-grade methanol and acetonitrile[4]

-

Deionized water[4]

-

Formic acid

-

β-glucuronidase/sulfatase enzyme solution

-

Urine samples

2. Standard and Internal Standard Preparation

-

Prepare stock solutions of DEET and DEET-d7 in a suitable organic solvent (e.g., acetonitrile).

-

Prepare a series of calibration standards by spiking blank urine with DEET at concentrations ranging from 0.1 to 50 ng/mL.[11]

-

Prepare a DEET-d7 internal standard spiking solution. The final concentration in the sample should be within the linear range of the assay.

3. Sample Preparation

-

To a 200 µL aliquot of urine, add 100 µL of the internal standard spiking solution.[5]

-

Add 300 µL of the enzyme solution to hydrolyze conjugated species.[5]

-

Incubate the mixture.

-

Acidify the sample with formic acid before injection.[5]

4. Instrumental Analysis (Online SPE-HPLC-MS/MS)

-

Online SPE:

-

HPLC:

-

Mass Spectrometry:

5. Data Analysis

-

Quantify DEET concentration by calculating the peak area ratio of DEET to DEET-d7 and comparing it to the calibration curve.

Experimental Workflow for DEET Analysis in Urine

Caption: Workflow for DEET analysis in urine using online SPE-HPLC-MS/MS.

Protocol 2: Analysis of DEET in Repellent Formulations by HPLC-UV

This protocol is suitable for the quality control of insect repellent solutions.[3][9]

1. Materials and Reagents

-

DEET and Diethyltoluamide-d7 (DEET-d7) analytical standards

-

HPLC-grade methanol and water[9]

-

Repellent solution samples

2. Standard and Internal Standard Preparation

-

Prepare a stock solution of DEET (e.g., 500 µg/mL) and DEET-d7 in methanol.[9]

-

Create a series of calibration standards with concentrations ranging from 15-75 µg/mL by diluting the stock solution with the mobile phase.[9]

-

Prepare a DEET-d7 internal standard solution.

3. Sample Preparation

-

Accurately weigh a portion of the repellent solution equivalent to a known amount of DEET.

-

Dissolve the sample in methanol and dilute to a final concentration within the calibration range (e.g., 50 µg/mL).[3]

-

Add a known amount of the DEET-d7 internal standard solution.

-

Filter the sample through a 0.45 µm filter before injection.

4. Instrumental Analysis (HPLC-UV)

-

HPLC System:

5. Data Analysis

-

Calculate the concentration of DEET in the sample by comparing the peak area ratio of DEET to DEET-d7 against the calibration curve.

Logical Relationship for Quantitative Analysis

Caption: Logical flow for the quantification of DEET using an internal standard.

Signaling Pathways

While DEET's primary mode of action is as a repellent, its metabolism in the human body is relevant for biomonitoring studies. After absorption, DEET undergoes oxidation to form primary and secondary metabolites that are then excreted in the urine.[13]

DEET Metabolism Pathway

Caption: Simplified metabolic pathway of DEET in the human body.

Conclusion

The use of Diethyltoluamide-d7 as an internal standard significantly enhances the reliability and accuracy of DEET quantification in various matrices. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust analytical methods for DEET analysis. The choice of the analytical technique and sample preparation method should be tailored to the specific matrix and the required sensitivity of the assay.

References

- 1. fishersci.fr [fishersci.fr]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. Quantification of DEET and neonicotinoid pesticide biomarkers in human urine by online solid-phase extraction high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of DEET and neonicotinoid pesticide biomarkers in human urine by online solid-phase extraction high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development and validation of a HPLC method to quantify DEET and IR3535 in insect repellents - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. On-line solid phase extraction-high performance liquid chromatography–isotope dilution–tandem mass spectrometry approach to quantify N,N-diethyl-m-toluamide and oxidative metabolites in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A liquid chromatography--tandem mass spectrometry multiresidue method for quantification of specific metabolites of organophosphorus pesticides, synthetic pyrethroids, selected herbicides, and deet in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of an observational exposure human biomonitoring study to assess Canadian children’s DEET exposure during protective use - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of DEET in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N,N-Diethyl-m-toluamide (DEET) in human plasma. The method utilizes Diethyltoluamide-d7 as an internal standard (IS) to ensure high accuracy and precision. Sample preparation is performed using a straightforward solid-phase extraction (SPE) protocol. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies, toxicological assessments, and exposure monitoring in clinical and research settings.

Introduction

N,N-Diethyl-m-toluamide, commonly known as DEET, is a widely used active ingredient in insect repellents. With the extensive use of DEET-containing products, there is a growing need for a reliable and high-throughput method to quantify its concentration in biological matrices to assess human exposure and study its pharmacokinetic profile. This application note describes a validated LC-MS/MS method for the determination of DEET in human plasma, employing a stable isotope-labeled internal standard, Diethyltoluamide-d7, for accurate quantification.

Experimental

Materials and Reagents

-

DEET and Diethyltoluamide-d7 standards were sourced from a reputable chemical supplier.

-

LC-MS grade acetonitrile, methanol, and water were used.

-

Formic acid (reagent grade).

-

Human plasma (with anticoagulant).

-

Solid-phase extraction (SPE) cartridges (C18, 100 mg, 1 mL).

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

A solid-phase extraction (SPE) protocol was employed for the extraction of DEET and its internal standard from human plasma:

-

Conditioning: The C18 SPE cartridges were conditioned with 1 mL of methanol followed by 1 mL of water.

-

Loading: 500 µL of human plasma, spiked with the Diethyltoluamide-d7 internal standard, was loaded onto the conditioned SPE cartridge.

-

Washing: The cartridges were washed with 1 mL of 5% methanol in water to remove interferences.

-

Elution: DEET and the internal standard were eluted with 1 mL of acetonitrile.

-

Evaporation and Reconstitution: The eluate was evaporated to dryness under a gentle stream of nitrogen and reconstituted in 200 µL of the mobile phase.

LC-MS/MS Method

Chromatographic Conditions:

-

Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A linear gradient from 10% to 90% B over 5 minutes, followed by a 2-minute hold at 90% B, and re-equilibration.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| DEET | 192.1 | 119.1 | 20 |

| DEET-d7 | 199.1 | 126.1 | 20 |

Note: The MRM transition for Diethyltoluamide-d7 is predicted based on the fragmentation pattern of DEET, with a +7 Da mass shift in the precursor and the corresponding fragment ion.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of DEET in human plasma. The use of a deuterated internal standard compensated for matrix effects and variations in sample preparation, leading to high accuracy and precision.

Quantitative Data Summary

| Validation Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Precision (RSD%) | |

| - Intra-day | < 10% |

| - Inter-day | < 15% |

| Accuracy (% Bias) | |

| - Intra-day | ± 15% |

| - Inter-day | ± 15% |

| Recovery | > 85% |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of DEET in human plasma.

References

Application Note: Quantitative Analysis of DEET in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS) with Diethyltoluamide-d7 as an Internal Standard

Abstract

This application note details a robust and sensitive method for the quantitative analysis of N,N-Diethyl-m-toluamide (DEET) in human plasma using gas chromatography coupled with mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard, Diethyltoluamide-d7 (DEET-d7), ensures high accuracy and precision by correcting for variations in sample preparation and instrument response. The described protocol includes sample preparation by liquid-liquid extraction (LLE), optimized GC-MS parameters, and data analysis procedures. This method is suitable for pharmacokinetic studies, toxicological screening, and exposure monitoring of DEET in research and clinical settings.

Introduction

N,N-Diethyl-m-toluamide, commonly known as DEET, is a widely used active ingredient in insect repellents.[1][2] Due to its extensive use, there is a need for reliable analytical methods to quantify its concentration in biological matrices to assess human exposure and study its pharmacokinetics. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and detection of volatile and semi-volatile compounds like DEET.[3][4] The incorporation of a stable isotope-labeled internal standard, such as Diethyltoluamide-d7, is the gold standard for quantitative analysis as it closely mimics the analyte's behavior during extraction and analysis, thereby improving method accuracy and precision.[5] This application note provides a comprehensive protocol for the determination of DEET in human plasma using GC-MS with DEET-d7 as the internal standard.

Experimental Protocols

Materials and Reagents

-

DEET analytical standard

-

Diethyltoluamide-d7 (DEET-d7) internal standard

-

Human plasma (blank)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Methyl-tert-butyl ether (MTBE) (HPLC grade)

-

Sodium sulfate (anhydrous)

-

Phosphate buffered saline (PBS, pH 7.4)

Standard Solution Preparation

-

DEET Stock Solution (1 mg/mL): Accurately weigh 10 mg of DEET and dissolve in 10 mL of methanol.

-

DEET-d7 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of DEET-d7 and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the DEET stock solution with methanol to create calibration standards at concentrations ranging from 1 ng/mL to 100 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the DEET-d7 stock solution with methanol.

Sample Preparation (Liquid-Liquid Extraction)

-

Thaw frozen human plasma samples at room temperature.

-

Pipette 500 µL of plasma into a clean glass test tube.

-

Spike 50 µL of the 100 ng/mL DEET-d7 internal standard working solution into each plasma sample, except for the blank.

-

For the calibration curve, spike the appropriate volume of each DEET working standard solution into 500 µL of blank plasma.

-

Vortex the samples for 30 seconds.

-

Add 2 mL of methyl-tert-butyl ether (MTBE) to each tube.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer (MTBE) to a new clean tube.

-

Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of ethyl acetate.

-

Transfer the reconstituted sample to a GC vial with an insert for analysis.

GC-MS Parameters

The following GC-MS parameters are provided as a guideline and may require optimization for different instruments.

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 280°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |

| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Solvent Delay | 5 min |

Selected Ion Monitoring (SIM) Parameters

The mass-to-charge ratios (m/z) to be monitored for DEET and DEET-d7 are selected based on their mass spectra. The most abundant and specific ions are chosen for quantification and confirmation.

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| DEET | 191 | 119, 91 |

| DEET-d7 | 198 | 126, 91 |

Data Presentation

The quantitative data for the analysis of DEET using DEET-d7 as an internal standard should be established through method validation. The following table presents example performance characteristics from a similar GC-MS method for DEET in human plasma, which should be determined for this specific method.[6][7]

| Parameter | Value |

| Linearity Range | 1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (Recovery) | 85 - 115% |

Visualizations

Experimental Workflow

The following diagram illustrates the major steps in the GC-MS analysis of DEET from sample preparation to data analysis.

Caption: Experimental workflow for GC-MS analysis of DEET.

Principle of Internal Standard Quantification

The use of an internal standard is crucial for accurate quantification. The diagram below outlines the logical relationship of how an internal standard corrects for variations.

Caption: Logic of internal standard use for quantification.

Conclusion

The GC-MS method utilizing Diethyltoluamide-d7 as an internal standard provides a reliable and accurate approach for the quantification of DEET in human plasma. The detailed protocol for sample preparation and instrument parameters serves as a valuable resource for researchers in toxicology, pharmacology, and environmental health. Proper method validation is essential to ensure data quality and reproducibility.

References

- 1. N,N-diethyl-m-toluamide | C12H17NO | CID 4284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. luciditysystems.com [luciditysystems.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. medwinpublishers.com [medwinpublishers.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Rapid determination of N,N-diethyl-m-toluamide and permethrin in human plasma by gas chromatography-mass spectrometry and pyridostigmine bromide by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of DEET in Human Plasma using Diethyltoluamide-d7 and LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of N,N-Diethyl-m-toluamide (DEET) in human plasma. The protocol employs a straightforward protein precipitation extraction procedure with Diethyltoluamide-d7 (d7-DEET) as an internal standard, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for researchers, toxicologists, and drug development professionals requiring a reliable and high-throughput approach for pharmacokinetic studies, exposure monitoring, and toxicological assessments of DEET.

Introduction

N,N-Diethyl-m-toluamide (DEET) is a widely used active ingredient in insect repellents.[1][2][3] Understanding its absorption, distribution, metabolism, and excretion (ADME) in humans is crucial for assessing its safety and efficacy. Accurate quantification of DEET in biological matrices such as human plasma is therefore essential. This application note describes a validated method for the sample preparation and analysis of DEET in human plasma. The use of a stable isotope-labeled internal standard, Diethyltoluamide-d7, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing. The primary analytical techniques for detecting DEET in biological samples are high-performance liquid chromatography (HPLC) and gas chromatography coupled with mass spectrometry (GC-MS).[4][5]

Materials and Reagents

-

DEET analytical standard

-

Diethyltoluamide-d7 (d7-DEET) internal standard

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

LC-MS grade water

-

Formic acid

-

Human plasma (K2-EDTA)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

HPLC vials

Experimental Protocols

Preparation of Stock and Working Solutions

-

DEET Stock Solution (1 mg/mL): Accurately weigh 10 mg of DEET and dissolve in 10 mL of methanol.

-

d7-DEET Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of d7-DEET and dissolve in 10 mL of methanol.

-

DEET Working Solutions: Prepare serial dilutions of the DEET stock solution with 50:50 methanol:water to create calibration standards and quality control (QC) samples.

-

IS Working Solution (100 ng/mL): Dilute the d7-DEET stock solution with acetonitrile.

Sample Preparation: Protein Precipitation

The protein precipitation method is a rapid and effective technique for extracting DEET from human plasma.

-

Thaw frozen human plasma samples at room temperature.[6]

-

Vortex the plasma samples to ensure homogeneity.[6]

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the d7-DEET internal standard working solution (100 ng/mL in acetonitrile) to each plasma sample, except for the blank samples.

-

To precipitate the plasma proteins, add 300 µL of cold acetonitrile to each tube.[6]

-

Vortex the mixture for 30 seconds to ensure thorough mixing.

-

Centrifuge the tubes at 14,000 rpm for 5 minutes to pellet the precipitated proteins.[6]

-

Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography system coupled to a tandem mass spectrometer.

-

HPLC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-20% B

-

3.1-4.0 min: 20% B

-

-

Mass Spectrometer: Triple quadrupole

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

DEET: Precursor ion > Product ion (specific m/z to be optimized)

-

d7-DEET: Precursor ion > Product ion (specific m/z to be optimized)

-

Data Presentation

The following tables summarize the expected performance characteristics of this method.

Table 1: Calibration Curve Parameters

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| DEET | 1 - 2000 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| Low | 3 | < 10 | < 10 | 90 - 110 |

| Medium | 100 | < 10 | < 10 | 90 - 110 |

| High | 1500 | < 10 | < 10 | 90 - 110 |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| DEET | > 85 | 90 - 110 |

| d7-DEET | > 85 | 90 - 110 |

Alternative and Complementary Protocols

While protein precipitation is a rapid and efficient method, other sample preparation techniques can be employed depending on the specific requirements of the study.

Solid-Phase Extraction (SPE)

SPE can provide a cleaner extract by removing more interfering substances.[4][7] A common approach involves using a C18 SPE cartridge.

-

Conditioning: Condition the C18 cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the plasma sample (pre-treated with internal standard) onto the cartridge.

-

Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

-

Elution: Elute DEET and the internal standard with 1 mL of acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE is another classic technique for sample cleanup.[8]

-

To 100 µL of plasma containing the internal standard, add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether).

-

Vortex for 2 minutes.

-

Centrifuge for 5 minutes.

-